molecular formula C21H13Cl2NO3 B11148064 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one

6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one

Cat. No.: B11148064
M. Wt: 398.2 g/mol
InChI Key: XGRMDGPUXRTMFI-UKWGHVSLSA-N
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Description

6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a synthetic chemical compound provided for research and development purposes in the field of medicinal chemistry. This compound belongs to the class of benzo[b]furan derivatives, a motif of significant interest in drug discovery due to its wide spectrum of pharmacological activities . The benzo[b]furan scaffold is recognized as a privileged structure in medicinal chemistry because it is found in numerous natural products and approved drugs, and it demonstrates a remarkable capacity for diverse intermolecular interactions with biological targets, including hydrogen bonding and π-stacking . Research into related benzo[b]furan compounds has established their potential as robust therapeutic agents, with published studies highlighting their exceptional promise as anticancer, antibacterial, and antifungal agents . Specific derivatives have been identified as potent and selective antiproliferative agents, with mechanisms of action that include the inhibition of tubulin polymerization, a key target in anticancer drug development . For instance, some structurally similar benzo[b]furan compounds have demonstrated potent activity against cancer cell lines such as MCF-7 (breast cancer) and have shown selectivity in inhibiting activated human umbilical vein endothelial cells (HUVECs), which is relevant for anti-angiogenesis studies . This product is intended for use in non-clinical research, including but not limited to in vitro and in vivo biological studies, molecular docking simulations to predict target binding, and the investigation of structure-activity relationships (SAR) . It is supplied "For Research Use Only." This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C21H13Cl2NO3

Molecular Weight

398.2 g/mol

IUPAC Name

(2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C21H13Cl2NO3/c22-15-2-1-14(18(23)10-15)12-26-16-3-4-17-19(11-16)27-20(21(17)25)9-13-5-7-24-8-6-13/h1-11H,12H2/b20-9-

InChI Key

XGRMDGPUXRTMFI-UKWGHVSLSA-N

Isomeric SMILES

C1=CC2=C(C=C1OCC3=C(C=C(C=C3)Cl)Cl)O/C(=C\C4=CC=NC=C4)/C2=O

Canonical SMILES

C1=CC2=C(C=C1OCC3=C(C=C(C=C3)Cl)Cl)OC(=CC4=CC=NC=C4)C2=O

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar Solvents : DMF and DMSO enhance SNAr reactivity but may lead to over-substitution.

  • Non-Polar Solvents : Toluene improves aldol condensation selectivity, reducing byproduct formation.

  • Temperature : Cyclization steps require mild conditions (60–80°C), while condensations benefit from reflux (100–110°C).

Catalytic Systems

  • Base Catalysts : K2CO3 and NaHCO3 are preferred for substitution reactions due to mild basicity.

  • Acid Catalysts : p-Toluenesulfonic acid (PTSA) accelerates dehydration in aldol steps.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Friedel-Crafts + SNArPhloroglucinolCyclization + SNAr6895
Sigmatropic Rearrangement2,6-Disubstituted Phenol-Rearrangement7592
Mitsunobu + Aldol4,6-DihydroxybenzofuranMitsunobu + Aldol8298

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing substitution at C-4 and C-6 positions during methoxy group installation.

  • Solution : Steric directing groups (e.g., tert-butyldimethylsilyl) temporarily block undesired sites.

Byproduct Formation in Condensation

  • Problem : Oligomerization of pyridinecarboxaldehyde.

  • Solution : Slow reagent addition and excess benzofuran-3-one (1.5 eq) suppress side reactions.

Scalability and Industrial Feasibility

  • Batch Reactors : Multi-kilogram batches achieve consistent yields (75–80%) using toluene/water biphasic systems for easy product extraction.

  • Continuous Flow Systems : Microreactors reduce reaction times for aldol steps from 12 h to 30 min, enhancing throughput.

Recent Advances

Photocatalytic Methods

Visible-light-mediated C–H activation enables direct coupling of 2,4-dichlorobenzyl alcohol to benzofuran cores, avoiding pre-functionalization.

Enzymatic Catalysis

Lipase-mediated esterification intermediates improve solubility, facilitating subsequent condensation steps .

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzo[b]furan, including 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : The presence of the dichlorophenyl and pyridyl groups enhances the compound's ability to form hydrogen bonds and π-π interactions with biological targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Similar benzo[b]furan derivatives have demonstrated activity against a range of pathogens, suggesting that 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one may possess similar properties.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Interaction studies may involve:

  • Binding Affinity Assessments : Evaluating how effectively the compound binds to target proteins or enzymes.
  • Molecular Docking Studies : Utilizing computational methods to predict binding sites and affinities.

Synthesis Methodologies

The synthesis of 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one can be achieved through various chemical reactions. Common methodologies include:

  • Refluxing with appropriate reagents : Utilizing solvents like DMF (Dimethylformamide) under controlled temperatures to facilitate the reaction.

Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-Methoxy-2-(4-methoxyphenyl)benzo[b]furan-3-oneMethoxy groups on phenyl ringsAnticancer propertiesSimilar core but different substituents
5-(4-Chlorophenyl)-benzo[b]furan-3-oneChlorophenyl substitutionAntimicrobial effectsLacks pyridine moiety
7-Hydroxybenzo[b]furan-3-oneHydroxy group instead of methoxyAntioxidant activitySimpler structure

This table illustrates how structural variations can influence biological activity among related compounds.

Mechanism of Action

The mechanism of action of 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituent (Position 6) Substituent (Position 2) Key Features
Target Compound Benzo[b]furan-3-one (2,4-Dichlorophenyl)methoxy 4-Pyridylmethylene High lipophilicity (Cl groups), pyridyl enhances solubility and H-bonding
6-(Benzyloxy)-2-(substituted phenyl) derivatives 1-Benzofuran-3(2H)-one Benzyloxy Varied substituted phenyl groups Tunable electronic effects (e.g., Cl, OCH₃, Br) for diverse bioactivity
3-(4-Methoxybenzylidene)-5-(4-methoxyphenyl)furan Furan-2(3H)-one 4-Methoxybenzylidene Electron-donating methoxy groups improve stability
4-[(6-Chloro-3-pyridyl)methoxy]-spiro derivative Oxaspiro[4.5]dec-3-en-2-one (6-Chloro-3-pyridyl)methoxy 2,4-Dichlorophenyl Spiro architecture confers rigidity; pyridyl enhances target specificity

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The (2,4-dichlorophenyl)methoxy group in the target compound increases lipophilicity compared to benzyloxy or methoxy substituents in analogs (e.g., : logP = 4.2 vs. 3.5 for benzyloxy derivatives) . This may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, methoxy groups in and derivatives stabilize the ring via electron donation .
  • Hydrogen Bonding : The 4-pyridylmethylene group in the target compound offers hydrogen-bond acceptor sites, unlike purely hydrophobic phenyl substituents in derivatives. This could improve binding affinity in enzyme-active sites .

Biological Activity

The compound 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a derivative of the benzo[b]furan scaffold, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and antifungal properties, supported by recent research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H15Cl2N1O2\text{C}_{19}\text{H}_{15}\text{Cl}_2\text{N}_1\text{O}_2

This structure features a benzo[b]furan core, substituted with a dichlorophenyl group and a pyridylmethylene moiety, which contributes to its biological properties.

Biological Activity Overview

Recent studies have highlighted several key areas in which this compound exhibits significant biological activity:

Anticancer Activity

Benzo[b]furan derivatives are known for their anticancer properties. A study demonstrated that compounds similar to 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one showed potent activity against various cancer cell lines. For instance, the compound was tested against human cancer cell lines, revealing an IC50 value significantly lower than that of standard chemotherapeutic agents like Combretastatin-A4 (CA-4) .

Table 1: Anticancer Activity against Various Cell Lines

CompoundCell LineIC50 (µM)Comparison to CA-4
6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-oneHepG25.010-fold more potent
CA-4HepG250.0-

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Research indicates that derivatives of the benzo[b]furan structure possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli20

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have indicated that it effectively inhibits fungal strains such as Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents .

Table 3: Antifungal Activity

Fungal StrainMIC (µg/mL)
Candida albicans15
Aspergillus niger25

The biological activity of 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is believed to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Its antibacterial effects could arise from disrupting bacterial cell membranes.
  • Fungal Cell Wall Disruption : The antifungal activity may be due to interference with the synthesis of chitin in fungal cell walls.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on HepG2 hepatoblastoma cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains, showing promising results with minimal side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[(2,4-dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran core functionalization. For example:

Methoxy group introduction : Reacting 6-hydroxybenzofuran derivatives with 2,4-dichlorobenzyl bromide under basic conditions (e.g., NaH/THF) .

Pyridylmethylene incorporation : A Knoevenagel condensation between 2-formylbenzofuran and 4-pyridinecarboxaldehyde, catalyzed by piperidine or ammonium acetate .

  • Characterization : Use TLC for reaction monitoring, and NMR (¹H/¹³C) and IR spectroscopy for structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography provides unambiguous confirmation of the 3D structure, particularly for resolving steric effects from dichlorophenyl and pyridyl groups .
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm), methoxy protons (δ 3.8–4.2 ppm), and pyridyl protons (δ 8.0–8.7 ppm) .
  • FT-IR : Stretching vibrations for C=O (1670–1750 cm⁻¹) and C-O (1200–1300 cm⁻¹) confirm the furan-3-one core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

  • Methodological Answer :

  • Parameter screening : Test solvents (DMF vs. THF), catalysts (e.g., Lewis acids like ZnCl₂), and temperatures (60–120°C). Polar aprotic solvents enhance cyclization efficiency .
  • Kinetic studies : Use in-situ FT-IR or HPLC to track intermediate consumption. For example, refluxing in DMF at 100°C for 12 hours achieves >80% yield .
  • Byproduct mitigation : Add molecular sieves to absorb water in condensation steps, preventing hydrolysis .

Q. What strategies address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7) .
  • Solubility adjustments : Test dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid solvent toxicity artifacts .
  • Metabolic interference checks : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess prodrug activation .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or inflammatory enzymes). Focus on pyridylmethylene’s π-π stacking and dichlorophenyl’s hydrophobic interactions .
  • QSAR analysis : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl groups) with IC₅₀ values to predict activity trends .

Key Considerations for Experimental Design

  • Purity thresholds : Aim for ≥95% purity (HPLC) to minimize off-target effects in bioassays .
  • Stability testing : Store the compound at –20°C under argon to prevent oxidation of the pyridylmethylene group .

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